1-Propanol, 3-(dimethylamino)-
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Propanol, 3-(dimethylamino)-, involves various chemical routes including the condensation reactions and Mannich reactions. These processes are used to synthesize potential cytotoxic agents and fluorescent dyes, indicating the versatility of this compound in chemical synthesis (Mete, Gul, & Kazaz, 2007), (Jacobson et al., 1996).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and FTIR have been pivotal in elucidating the molecular structure of 1-Propanol, 3-(dimethylamino)-, and its derivatives. These studies reveal complex molecular geometries and confirm the planar arrangement between dimethylamino groups and aromatic moieties, showcasing the compound's structural diversity and complexity (Jacobson et al., 1996).
Chemical Reactions and Properties
1-Propanol, 3-(dimethylamino)-, participates in a variety of chemical reactions, including its use as a precursor for synthesizing fluorescent dyes and as a reagent in Mannich reactions to produce potential cytotoxic agents. Its reactivity is influenced by its structure, as the presence of the dimethylamino group can significantly affect the compound's electronic properties and reactivity in these contexts (Mete, Gul, & Kazaz, 2007).
Physical Properties Analysis
The physical properties of 1-Propanol, 3-(dimethylamino)-, such as solubility, boiling point, and melting point, are critical for its application in various chemical syntheses and processes. These properties are determined by the compound's molecular structure, particularly the interaction between the dimethylamino group and other molecular fragments (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Chemical Properties Analysis
The chemical properties of 1-Propanol, 3-(dimethylamino)-, including acidity, basicity, and reactivity with other chemical agents, are influenced by the dimethylamino group. This functional group makes the compound a valuable reagent in organic synthesis, where its ability to act as a nucleophile or base can be exploited (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Scientific Research Applications
-
- “1-Propanol, 3-(dimethylamino)-” is an important raw material and intermediate used in Organic Synthesis .
- It has been used in the synthesis of novel unsymmetrical 2,3,9,10,16,17,23-heptakis (alkoxyl)-24-mono (dimethylaminoalkoxyl)phthalocyanine compounds .
- It has also been used in the catalytic enantioselective addition of dialkylzincs to aldehydes .
Safety And Hazards
1-Propanol, 3-(dimethylamino)- is flammable and can cause eye damage and skin burns . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
3-(dimethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGFFTXMUWEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062895 | |
Record name | 1-Propanol, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(dimethylamino)- | |
CAS RN |
3179-63-3 | |
Record name | 3-(Dimethylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dimethylamino-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dimethylaminopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLPROPANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ359222MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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